molecular formula C27H23N3O3S B425959 (5Z)-5-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

(5Z)-5-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Cat. No.: B425959
M. Wt: 469.6g/mol
InChI Key: CVUYUGAXLFCCTH-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole moiety, a phenyl group, and a sulfanylideneimidazolidinone core. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include indole derivatives, phenyl isothiocyanate, and 4-methoxyphenol. The key steps in the synthesis may involve:

    Formation of the indole derivative: This can be achieved through Fischer indole synthesis or other suitable methods.

    Reaction with phenyl isothiocyanate: This step introduces the phenyl and sulfanylideneimidazolidinone moieties.

    Coupling with 4-methoxyphenol: This step attaches the 4-methoxyphenoxyethyl group to the indole core.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the imidazolidinone ring or the indole moiety, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl or methoxy moieties.

Scientific Research Applications

Chemistry: The unique structure of this compound makes it a valuable target for synthetic organic chemistry research. It can serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: The indole moiety is known for its biological activity, and compounds containing this group are often investigated for their potential as pharmaceuticals. This compound may exhibit activity against certain biological targets, making it a candidate for drug discovery and development.

Industry: In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups may also make it useful in materials science, particularly in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE would depend on its specific biological target. The indole moiety may interact with various enzymes or receptors, potentially inhibiting or activating their function. The phenyl and methoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (5Z)-5-({1-[2-(4-HYDROXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
  • (5Z)-5-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
  • (5Z)-5-({1-[2-(4-NITROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Uniqueness: The presence of the 4-methoxyphenoxyethyl group distinguishes this compound from its analogs. This functional group may impart unique chemical and biological properties, such as increased lipophilicity or altered binding affinity to biological targets.

Properties

Molecular Formula

C27H23N3O3S

Molecular Weight

469.6g/mol

IUPAC Name

(5Z)-5-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C27H23N3O3S/c1-32-21-11-13-22(14-12-21)33-16-15-29-18-19(23-9-5-6-10-25(23)29)17-24-26(31)30(27(34)28-24)20-7-3-2-4-8-20/h2-14,17-18H,15-16H2,1H3,(H,28,34)/b24-17-

InChI Key

CVUYUGAXLFCCTH-ULJHMMPZSA-N

SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=S)N4)C5=CC=CC=C5

Isomeric SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N(C(=S)N4)C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=S)N4)C5=CC=CC=C5

Origin of Product

United States

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